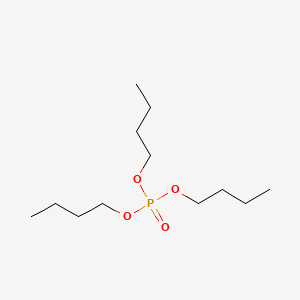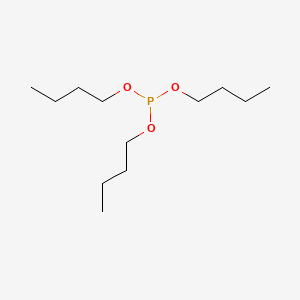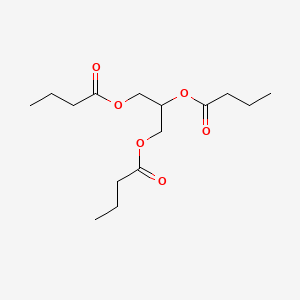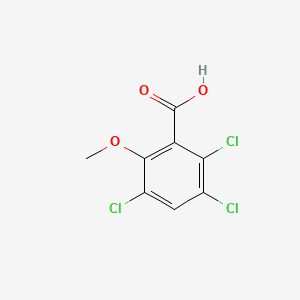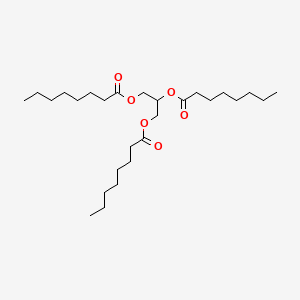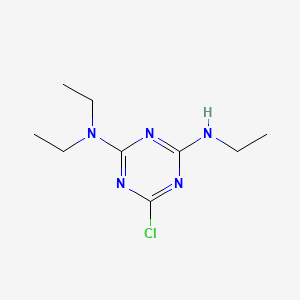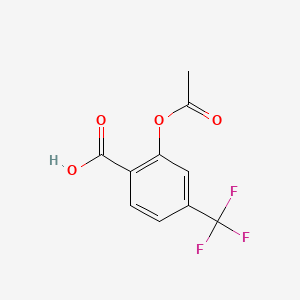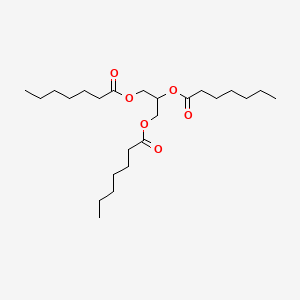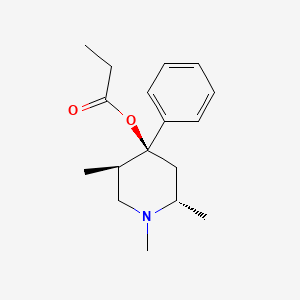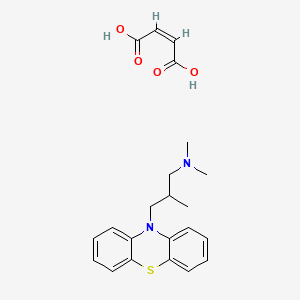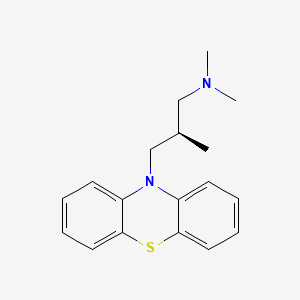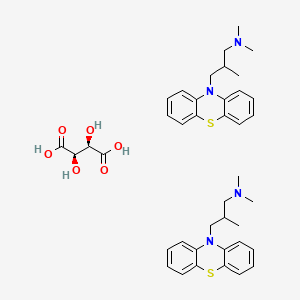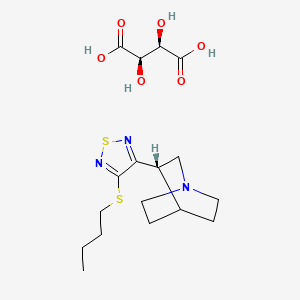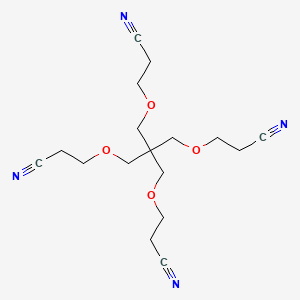
Tetra(Cyanoethoxymethyl) Methane
Descripción general
Descripción
Tetra(Cyanoethoxymethyl) Methane is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is an organic compound with high thermal stability and chemical stability .
Synthesis Analysis
Tetra(Cyanoethoxymethyl) Methane is used in the synthesis of PROTACs . It acts as a cyanide donor and ethoxy donor in chemical reactions, thereby participating in organic synthesis reactions .Molecular Structure Analysis
The molecular formula of Tetra(Cyanoethoxymethyl) Methane is C17H24N4O4 . Its molecular weight is 348.4 g/mol . The structure of Tetra(Cyanoethoxymethyl) Methane is highly symmetrical, which contributes to its stability .Physical And Chemical Properties Analysis
Tetra(Cyanoethoxymethyl) Methane is a colorless to light yellow liquid with a relatively high melting point at room temperature . It has high thermal stability and chemical stability .Aplicaciones Científicas De Investigación
Methane Storage and Combustible Ice
- Scientific Field : Energy & Environmental Science .
- Summary of the Application : Methane can be stored as combustible ice or clathrate hydrates, which is an economically sound prospect promising high volume density and long-term storage .
- Methods of Application : The formation of clathrate (methane sII) hydrate is established using 1,3-dioxolane (DIOX) as a highly efficient dual-action (thermodynamic and kinetic promoter) additive . A small concentration (300 ppm) of the kinetic promoter L-tryptophan is combined with DIOX to demonstrate the ultra-rapid formation of hydrates .
- Results or Outcomes : The ultra-rapid formation of hydrates with a methane uptake of 83.81 (±0.77) volume of gas/volume of hydrate (v/v) within 15 min is achieved . This is the fastest reaction time reported to date for sII hydrates related to SNG technology and represents a 147% increase in the hydrate formation rate compared to the standard water–DIOX system .
Methane Monooxygenases in Methanotrophy
- Scientific Field : Microbiology and Biotechnology .
- Summary of the Application : Methane monooxygenase (MMO) enables aerobic methanotrophs to utilize methane as a sole carbon and energy source . This contrasts with industrial microorganisms that grow on carbon sources, such as sugar cane, which directly compete with the food market .
- Methods of Application : The focus is shifting from genetic engineering of methanotrophs, towards introducing metabolic pathways for methane utilization in familiar industrial microorganisms .
- Results or Outcomes : The applications of a technology for MMO production are not limited to methane-based industrial synthesis of fuels and value-added products, but are also of interest in bioremediation where mitigating anthropogenic pollution is an increasingly relevant issue .
PROTAC Linkers
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Tetra(Cyanoethoxymethyl) Methane is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
- Methods of Application : The compound is used as a linker molecule in the synthesis of PROTACs . The linker connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein .
- Results or Outcomes : The use of Tetra(Cyanoethoxymethyl) Methane as a linker in PROTACs has shown promise in the development of targeted therapy drugs .
Cyanide Donor and Ethoxy Donor in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : Tetra(Cyanoethoxymethyl) Methane can act as a cyanide donor and ethoxy donor in organic synthesis . This property allows it to participate in various organic synthesis reactions .
- Methods of Application : The compound can be synthesized from appropriate starting materials through synthetic reactions . The specific methods of application may vary depending on the type of organic synthesis reaction .
- Results or Outcomes : The compound can be used as a reagent in organic synthesis, especially for the preparation of other compound intermediates . It may also be used as a raw material in the production of high polymer compounds .
Safety And Hazards
Propiedades
IUPAC Name |
3-[3-(2-cyanoethoxy)-2,2-bis(2-cyanoethoxymethyl)propoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21/h1-4,9-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHZOTTWSNEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)(COCCC#N)COCCC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293218 | |
| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra(Cyanoethoxymethyl) Methane | |
CAS RN |
2465-91-0 | |
| Record name | NSC87888 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

